Cas no 667413-66-3 (4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol)

4-Allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core functionalized with an allyl group and a substituted phenoxyethyl moiety. Its molecular structure combines a 1,2,4-triazole ring with a thiol group at the 3-position, enhancing its reactivity and potential for further derivatization. The presence of the 2,3-dimethylphenoxyethyl substituent contributes to its lipophilic character, which may influence its solubility and binding properties. This compound is of interest in medicinal and agrochemical research due to the pharmacological and biological activities often associated with triazole-thiol derivatives. Its synthetic versatility makes it a valuable intermediate for developing novel bioactive molecules.
4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol structure
667413-66-3 structure
Product Name:4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol
CAS No:667413-66-3
MF:C15H19N3OS
MW:289.39586186409
MDL:MFCD04054670
CID:872900
PubChem ID:4598159
Update Time:2025-05-20

4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-Allyl-5-(1-(2,3-dimethylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol
    • 3-[1-(2,3-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
    • 4-Allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
    • 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol(SALTDATA: FREE)
    • 5-[1-(2,3-dimethylphenoxy)ethyl]-4-prop-2-en-1-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • ART-CHEM-BB B018153
    • 5-[1-(2,3-dimethylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
    • AC1NEUBD
    • ALBB-003469
    • BBL017313
    • CTK5J4644
    • MolPort-001-581-817
    • STK443167
    • 667413-66-3
    • AKOS017259197
    • MFCD04054670
    • VS-06046
    • CS-0319618
    • AKOS003331358
    • DTXSID50404716
    • 4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol
    • MDL: MFCD04054670
    • Inchi: 1S/C15H19N3OS/c1-5-9-18-14(16-17-15(18)20)12(4)19-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,20)
    • InChI Key: KEZWXIDMLFPBLC-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C(C)OC2C=CC=C(C)C=2C)N1CC=C

Computed Properties

  • Exact Mass: 289.12500
  • Monoisotopic Mass: 289.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69A^2
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.16
  • Boiling Point: 396.1°C at 760 mmHg
  • Flash Point: 193.3°C
  • Refractive Index: 1.595
  • PSA: 78.74000
  • LogP: 3.50960

4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Pricemore >>

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4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:667413-66-3)4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol
Order Number:A1167485
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):270.0
Email:sales@amadischem.com

Additional information on 4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol

Professional Introduction to Compound with CAS No 667413-66-3 and Product Name: 4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol

The compound identified by the CAS number 667413-66-3 and the product name 4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic thiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this molecule incorporates several key functional groups, including an allyl side chain, a dimethylphenoxy ethyl moiety, and a triazole ring, each contributing to its unique chemical properties and biological interactions.

Recent research in the domain of heterocyclic compounds has highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. Thiazole scaffolds are known for their ability to modulate various biological pathways, making them valuable candidates for drug discovery. The presence of a triazole ring in this compound not only enhances its stability but also provides a scaffold for further chemical modifications, enabling the synthesis of analogs with tailored pharmacological profiles. This structural feature has been extensively studied in the context of antimicrobial, anti-inflammatory, and anticancer applications.

The allyl side chain in the molecule is another critical feature that contributes to its pharmacological activity. Allylic compounds are known to exhibit interesting reactivity due to the presence of a carbon-carbon double bond adjacent to a reactive center. This reactivity can be exploited for various biochemical interactions, including binding to target proteins and enzymes. In particular, allyl groups have been shown to participate in Michael addition reactions, which can be leveraged to develop compounds with enhanced binding affinity and selectivity.

The dimethylphenoxy ethyl moiety further enriches the structural complexity of this compound. This group not only influences the solubility and bioavailability of the molecule but also introduces specific electronic properties that can modulate its interaction with biological targets. Phenolic derivatives are well-documented for their antioxidant and anti-inflammatory properties, and incorporating such a group into a thiazole-based scaffold could potentially enhance these effects. This has led to considerable interest in exploring derivatives of this compound for their potential therapeutic benefits.

Current research trends in pharmaceutical chemistry emphasize the development of multifunctional compounds that can address multiple targets or pathways simultaneously. The compound 4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol exemplifies this trend by integrating several pharmacophoric elements into a single molecular framework. Studies have demonstrated that such multifunctional designs can lead to synergistic effects, improving overall therapeutic efficacy while minimizing side effects.

In vitro studies have begun to uncover the potential biological activities of this compound. Preliminary experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The thiazole ring has been identified as a key pharmacophore in several known drugs targeting these conditions, reinforcing the hypothesis that this compound could serve as a lead candidate for further development. Additionally, the presence of an allyl group may contribute to its ability to interact with biological membranes, potentially affecting cell signaling pathways involved in disease progression.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the triazole ring efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecular structure post-synthesis. Such synthetic advancements are crucial for enabling rapid exploration of chemical space and identifying novel drug candidates.

Future directions in research on this compound may include exploring its interactions with specific protein targets using computational modeling and high-throughput screening techniques. These approaches can help identify potential binding sites and optimize the structure for improved pharmacological activity. Additionally, preclinical studies will be essential to evaluate its safety profile and pharmacokinetic properties before considering human trials.

The broader significance of this compound lies in its contribution to the growing library of heterocyclic thiazole derivatives being investigated for therapeutic applications. As our understanding of biological pathways continues to expand, compounds like 4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol will play an increasingly important role in developing next-generation pharmaceuticals. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, making them valuable assets in medicinal chemistry research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:667413-66-3)4-Allyl-5-1-(2,3-dimethylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol
A1167485
Purity:99%
Quantity:5g
Price ($):270.0
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